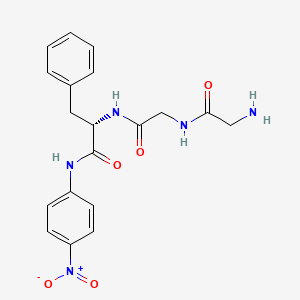

Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide

説明

BenchChem offers high-quality Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

74569-67-8 |

|---|---|

分子式 |

C19H21N5O5 |

分子量 |

399.4 g/mol |

IUPAC名 |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide |

InChI |

InChI=1S/C19H21N5O5/c20-11-17(25)21-12-18(26)23-16(10-13-4-2-1-3-5-13)19(27)22-14-6-8-15(9-7-14)24(28)29/h1-9,16H,10-12,20H2,(H,21,25)(H,22,27)(H,23,26)/t16-/m0/s1 |

InChIキー |

YNSMQFACHKXOGT-INIZCTEOSA-N |

異性体SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN |

正規SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN |

製品の起源 |

United States |

An In-Depth Technical Guide to N-Succinyl-Glycylglycyl-L-phenylalaninamide-p-nitroanilide: A Chromogenic Chymotrypsin Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-Glycylglycyl-L-phenylalaninamide-p-nitroanilide, a synthetic oligopeptide, is a pivotal tool in the field of enzymology, particularly for the characterization of protease activity. Commonly known by synonyms such as N-Succinyl-Gly-Gly-Phe-p-nitroanilide and Suc-Gly-Gly-Phe-pNA, this compound serves as a highly specific chromogenic substrate for α-chymotrypsin and other related serine proteases like S. griseus protease B.[1] Its utility lies in its ability to generate a quantifiable colorimetric signal upon enzymatic cleavage, providing a direct and continuous measure of enzyme kinetics. This guide offers a comprehensive overview of its chemical structure, properties, synthesis, mechanism of action, and a detailed protocol for its application in enzyme activity assays.

Chemical Structure and Identification

The molecular architecture of N-Succinyl-Gly-Gly-Phe-p-nitroanilide is designed to specifically fit into the active site of chymotrypsin. The L-phenylalanine residue provides the key recognition motif for the enzyme, which preferentially cleaves peptide bonds on the carboxyl-terminal side of large hydrophobic amino acids.[2] The N-terminal succinyl group enhances solubility and prevents unwanted side reactions, while the C-terminal p-nitroanilide (pNA) group acts as the chromogenic reporter.

Caption: Workflow for chymotrypsin activity assay using a chromogenic substrate.

Experimental Protocol: Chymotrypsin Activity Assay

This protocol provides a robust, self-validating methodology for determining chymotrypsin activity in a 96-well plate format. All measurements should be performed in triplicate.

1. Reagent Preparation

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.3, containing 10 mM CaCl₂. [3]Prepare by dissolving Tris base in deionized water, adjusting pH with HCl, and then adding CaCl₂.

-

Substrate Stock Solution (20 mM): Accurately weigh and dissolve N-Succinyl-Gly-Gly-Phe-p-nitroanilide in 100% DMSO. Store in aliquots at -20°C.

-

Enzyme Solution: Prepare a stock solution of bovine α-chymotrypsin in 1 mM HCl. Dilute to the desired working concentration (e.g., 0.1-1 µg/mL) in cold Assay Buffer immediately before use. Keep on ice.

-

Test Compound/Inhibitor (Optional): Prepare serial dilutions in 100% DMSO.

2. Assay Procedure (Final Volume: 200 µL)

| Step | Reagent | Volume (µL) | Notes |

| 1 | Assay Buffer | 178 | Add to all wells. |

| 2 | Test Compound or DMSO | 2 | Add test compound for inhibitor screening or DMSO for control wells. |

| 3 | Enzyme Working Solution | 10 | Add to all wells except the "No Enzyme" blank. |

| 4 | Assay Buffer (for blank) | 10 | Add to "No Enzyme" blank wells instead of enzyme. |

| 5 | Pre-incubation | - | Mix gently (e.g., on a plate shaker for 30s). Incubate at 37°C for 5-10 minutes. This allows for enzyme-inhibitor interaction. |

| 6 | Initiate Reaction | - | - |

| Substrate Stock Solution | 10 | Add to all wells to start the reaction. Final substrate concentration will be 1 mM. | |

| 7 | Kinetic Measurement | - | Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes. |

3. Data Analysis and Interpretation

-

Correct for Blank: For each time point, subtract the absorbance of the "No Enzyme" blank from the absorbance of the sample wells.

-

Determine the Rate: Plot the corrected absorbance (A405nm) versus time (minutes). The initial linear portion of this curve represents the initial velocity (v₀) of the reaction. Calculate the slope of this linear portion (ΔA/min).

-

Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation.

Activity (µmol/min/mL) = (ΔA/min) x (Assay Volume in mL) / (ε x pathlength in cm)

-

ΔA/min: The initial rate of reaction from step 2.

-

ε (Molar extinction coefficient of p-nitroaniline): ~10,500 M⁻¹cm⁻¹. This value should be confirmed under your specific buffer conditions.

-

Pathlength: For a standard 96-well plate, this is dependent on the volume and can be calculated or measured. For 200 µL, it is typically around 0.5-0.6 cm.

-

This self-validating protocol includes a "No Enzyme" control to account for any non-enzymatic substrate degradation, ensuring the measured activity is solely attributable to the enzyme.

References

-

PubChem. N-(3-Carboxy-1-oxopropyl)glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide. National Center for Biotechnology Information. Available from: [Link]

-

Kwon, Y., Welsh, K., Mitchell, A. R., & Camarero, J. A. (2004). Preparation of Peptide p-Nitroanilides Using an Aryl Hydrazine Resin. Organic Letters, 6(20), 3421–3423. Available from: [Link]

-

Camarero, J. A., Kwon, Y., & Welsh, K. (2004). Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support. OSTI.GOV. Available from: [Link]

-

Kwon, Y., Welsh, K., Mitchell, A. R., & Camarero, J. A. (2004). Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support. ResearchGate. Available from: [Link]

-

Abbenante, G., Leung, D., Bond, T., & Fairlie, D. P. (2000). An efficient Fmoc strategy for the rapid synthesis of peptide para-nitroanilides. Letters in Peptide Science, 7(6), 347-351. Available from: [Link]

-

Chromogenix. Chymotrypsin Measurement Principle Reagents Sample Method. Available from: [Link]

-

JECFA. Serine Protease with Chymotrypsin Specificity from Nocardiopsis Prasina Expressed in Bacillus Licheniformis. Food and Agriculture Organization of the United Nations. Available from: [Link]

-

Belousova, L. V., & Antonov, V. K. (1985). [Solid-state enzymatic reactions. II. Chymotrypsin hydrolysis of N-succinyl-L-phenylalanine n-nitroanilide]. Bioorganicheskaia khimiia, 11(11), 1538–1543. Available from: [Link]

-

Scientific Laboratory Supplies. N-Succinyl-Gly-Gly-Phe-p-nitroanilide, protease substrate. Available from: [Link]

-

ResearchGate. (A) Chymotrypsin cleavage of the substrate... | Download Scientific Diagram. Available from: [Link]

-

ChemBK. N-Succinyl-Gly-Gly-Phe-p-nitroanilide protease substrate. Available from: [Link]

-

MilliporeSigma. N-Succinyl-Gly-Gly-Phe-p-nitroanilide proteasesubstrate. Available from: [Link]

-

van der Padt, A., Venema, P., & Wierenga, P. A. (2023). The path of proteolysis by bovine chymotrypsin. Food Chemistry, 400, 134015. Available from: [Link]

-

Tooth Fairy Tutor. (2022, May 31). Chymotrypsin Mechanism | Biochemistry [Video]. YouTube. Available from: [Link]

Sources

Chromogenic substrates for chymotrypsin activity

An In-depth Technical Guide to Chromogenic Substrates for Chymotrypsin Activity

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of chromogenic substrates for the accurate and reliable measurement of chymotrypsin activity. We will delve into the underlying enzymatic principles, compare commonly used substrates, and provide a field-proven, step-by-step protocol that ensures experimental integrity and reproducibility.

The Central Role of Chymotrypsin: A Serine Protease Primer

Chymotrypsin is a cornerstone enzyme in the field of proteomics and enzymology. As a member of the serine protease superfamily, it plays a critical role in digestion by breaking down proteins.[1][2][3][4] Synthesized in the pancreas as an inactive zymogen, chymotrypsinogen, it is activated upon secretion into the small intestine to prevent unwanted digestion of the pancreas itself.[1][3][5]

The catalytic prowess of chymotrypsin stems from its active site, which features a "catalytic triad" of three amino acid residues: Serine-195, Histidine-57, and Aspartate-102.[2][6] These residues work in concert to perform covalent hydrolysis of peptide bonds through a two-step "ping-pong" mechanism.[1][2][6]

A defining feature of chymotrypsin is its substrate specificity. The enzyme preferentially cleaves peptide bonds at the carboxyl-terminal (C-terminal) side of large, hydrophobic amino acids, primarily tyrosine, tryptophan, and phenylalanine.[1][2][4][6] This selectivity is dictated by a deep, non-polar "hydrophobic pocket" (the S1 pocket) within the enzyme's active site, which favorably accommodates the aromatic side chains of these specific residues.[1][2][6] This precise specificity is not only fundamental to its biological function but is also exploited in the design of synthetic substrates for measuring its activity. The ability to accurately quantify chymotrypsin activity is crucial for various research applications, including the screening of potential enzyme inhibitors in drug discovery programs.[3][7][8]

The Principle of Chromogenic Detection

Chromogenic assays offer a simple, sensitive, and continuous method for measuring enzyme activity. The core of this technique lies in the use of a synthetic substrate composed of a short peptide sequence, which mimics the enzyme's natural target, covalently linked to a chromophore—a molecule that absorbs light in the visible spectrum.[9][10][]

For chymotrypsin, these synthetic substrates are designed with an aromatic amino acid (like Phenylalanine or Tyrosine) at the cleavage site. This peptide is linked via an amide bond to the chromophore, most commonly p-nitroaniline (pNA).[9] In its bound, uncleaved state, the substrate is colorless. However, upon enzymatic cleavage by chymotrypsin, the free pNA is released. This liberated pNA has a distinct yellow color and a strong absorbance maximum between 405 and 410 nm.[12][13]

The rate of the enzyme-catalyzed reaction is therefore directly proportional to the rate of color formation. By monitoring the increase in absorbance over time with a spectrophotometer or microplate reader, one can precisely determine the enzyme's activity.[10][12][13] The concentration of the released pNA can be calculated using the Beer-Lambert law (A = εcl), where 'A' is the measured absorbance, 'ε' is the molar extinction coefficient of pNA (a known constant), 'c' is the concentration, and 'l' is the path length of the light.[13]

Caption: Mechanism of a chromogenic chymotrypsin assay.

A Comparative Analysis of Key Chromogenic Substrates

The selection of an appropriate substrate is critical for the success of any enzyme assay. The ideal substrate should offer high specificity and sensitivity, good solubility, and kinetic parameters (Kₘ and kcat) that are suitable for the experimental conditions. Below is a comparison of commonly employed chromogenic substrates for chymotrypsin.

| Substrate Name | Abbreviation | Peptide Sequence | Chromophore / Detection | Wavelength (nm) | Key Characteristics & Insights |

| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Suc-AAPF-pNA | Suc-Ala-Ala-Pro-Phe | p-Nitroaniline (pNA) | 405 - 410 | A highly sensitive and specific substrate for chymotrypsin with a relatively low Kₘ value (~60 µM), indicating high affinity.[14][15] It is widely used for kinetic studies and inhibitor screening.[14][16][17] |

| MeO-Suc-Arg-Pro-Tyr-p-nitroanilide | S-2586 | MeO-Suc-Arg-Pro-Tyr | p-Nitroaniline (pNA) | 405 | Another effective pNA-based substrate that leverages chymotrypsin's preference for tyrosine at the P1 position.[12] |

| N-Succinyl-Gly-Gly-Phe-p-nitroanilide | Suc-GGF-pNA | Suc-Gly-Gly-Phe | p-Nitroaniline (pNA) | 405 - 410 | A simpler peptide sequence that still serves as an effective substrate for assaying chymotrypsin activity. |

| N-Benzoyl-L-tyrosine ethyl ester | BTEE | N-Benzoyl-Tyr | Benzoyl-L-Tyrosine | 256 | A classic and highly specific substrate.[18][19] Crucially, this is not a pNA-releasing substrate. The assay monitors the change in absorbance of the substrate itself as the ester bond is hydrolyzed, making it a distinct spectrophotometric method.[18][20][21] |

Field-Proven Experimental Protocol: Kinetic Assay of Chymotrypsin

This protocol provides a robust, self-validating methodology for a continuous kinetic assay using N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the assay system.

Essential Materials & Reagents

-

α-Chymotrypsin from bovine pancreas

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)[14]

-

Assay Buffer: 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8 at 25°C[12][18][21]

-

Substrate Solvent: Anhydrous Dimethyl sulfoxide (DMSO)[13][22]

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of reading absorbance at 405 nm and maintaining a constant temperature.

Reagent Preparation: A Foundation for Success

-

Assay Buffer (100 mL):

-

Dissolve 0.97 g of Trizma® Base in ~80 mL of ultrapure water.

-

Add 1.47 g of calcium chloride dihydrate (CaCl₂·2H₂O).

-

Adjust the pH to 7.8 at 25°C using 1 M HCl.

-

Bring the final volume to 100 mL with ultrapure water.

-

Causality: Tris provides a stable pH environment for optimal enzyme activity.[12] Calcium ions (Ca²⁺) are crucial as they bind to chymotrypsin, increasing its stability and preventing autolysis (self-digestion).[12][18]

-

-

Enzyme Stock Solution (1 mg/mL):

-

Carefully weigh out chymotrypsin and dissolve it in ice-cold 1 mM HCl to a final concentration of 1 mg/mL.

-

Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Causality: Dissolving chymotrypsin in a slightly acidic buffer (1 mM HCl) at low temperatures significantly enhances its stability and prevents premature activation or degradation.[12][20]

-

-

Enzyme Working Solution (e.g., 20 µg/mL):

-

Immediately before use, dilute the enzyme stock solution to a working concentration using ice-cold 1 mM HCl. The final concentration should be optimized to yield a linear reaction rate for at least 5-10 minutes.

-

-

Substrate Stock Solution (20 mM):

Assay Procedure: Step-by-Step Execution

Caption: Experimental workflow for the chymotrypsin kinetic assay.

-

Set Up Plate: In a 96-well plate, add reagents in the following order. Prepare a "No Enzyme" control by adding Enzyme Dilution Buffer instead of the enzyme solution.

-

Assay Buffer: 170 µL

-

Enzyme Working Solution (or buffer for control): 10 µL

-

-

Equilibration: Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes.

-

Initiate Reaction: Start the reaction by adding 20 µL of a working substrate solution (e.g., 2 mM Suc-AAPF-pNA, prepared by diluting the 20 mM stock 1:10 in Assay Buffer) to each well for a final volume of 200 µL.

-

Measure Absorbance: Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every 30 seconds for 10-15 minutes.

Data Analysis: From Absorbance to Activity

-

Calculate the Rate: For each well, plot absorbance (A₄₀₅) versus time (minutes). Identify the linear portion of the curve (typically the first 5-10 minutes) and calculate the slope. This is the rate of reaction (ΔA/min).[12][18]

-

Trustworthiness: Using only the initial, linear rate (V₀) is crucial. As the reaction progresses, the substrate is depleted and product inhibition can occur, causing the rate to slow down. The initial velocity is the most accurate measure of the enzyme's performance under the defined conditions.[23]

-

-

Apply the Beer-Lambert Law: Convert the rate from ΔA/min to µmol/min using the following formula:

Activity (µmol/min/mL of enzyme) = (ΔA/min * Reaction Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

-

ΔA/min: The rate calculated in the previous step.

-

Reaction Volume: 0.2 mL (200 µL)

-

ε (Molar Extinction Coefficient of pNA): ~8,800 M⁻¹cm⁻¹ is a commonly used value.[14] (Note: This value can vary slightly with buffer conditions).

-

Path Length: For a 96-well plate with 200 µL, this needs to be determined or calibrated. If using a standard 1 cm cuvette, the path length is 1 cm.

-

Enzyme Volume: 0.01 mL (10 µL)

-

-

Define Units: One unit (U) of chymotrypsin activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at a specific pH and temperature.[18][21]

References

-

Macromolecular Chromogenic Substrates for Measuring Proteinase Activity. Clinical Chemistry. [Link]

-

The Catalytic Mechanism of Chymotrypsin & Measuring Activity. BIOC2580: Introduction to Biochemistry - Open Library Publishing Platform*. [Link]

-

Determination of chymotrypsin activity with Chromogenic Substrate S-2586. ChromogenicSubstrates.com. [Link]

-

Chymotrypsin. Chemistry LibreTexts. [Link]

-

Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers. PubMed. [Link]

-

N-Benzoyl-L-tyrosine ethyl ester. SLS - Lab Supplies. [Link]

-

Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. PMC. [Link]

-

The action of chymotrypsin on two new chromogenic substrates. PubMed. [Link]

-

Chromogenic substrates in haemostasis. PubMed. [Link]

-

Substrates in Practice. ChromogenicSubstrates.com. [Link]

-

Kinetic and volumetric parameters of α-chymotrypsin activity. ResearchGate. [Link]

-

Serine protease specificity for peptide chromogenic substrates. PubMed. [Link]

-

Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

-

Mechanism of enzyme catalyst reaction (I) Chymotrypsin. BSc Chemistry. [Link]

-

Synthesis of Peptides and Esters of Phenylalanine as Chromogenic Substrates for Chymotrypsin. Journal of the American Chemical Society. [Link]

-

Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. ResearchGate. [Link]

-

Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substrates. PubMed. [Link]

-

Chymotrypsin. Journal of New Developments in Chemistry. [Link]

-

Properties and Applications of Chymotrypsin. Labinsights. [Link]

-

Phytochemical Analysis and Chymotrypsin Inhibitory Potential of Galium sp. and Solidago sp. via Effect-Directed HPTLC Bioassay. MDPI. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 3. openaccesspub.org [openaccesspub.org]

- 4. labinsights.nl [labinsights.nl]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 7. Chymotrypsin Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 12. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. caymanchem.com [caymanchem.com]

- 16. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide 70967-97-4 [sigmaaldrich.com]

- 17. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide - Creative Enzymes [creative-enzymes.com]

- 18. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 19. scientificlabs.com [scientificlabs.com]

- 20. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 23. rsc.org [rsc.org]

Engineering Protease Specificity: A Comparative Analysis of Gly-Gly-Phe-pNA and Suc-Gly-Gly-Phe-pNA in Enzymatic Assays

Executive Summary

In the realm of enzymology and drug development, the precise quantification of protease activity is critical for characterizing disease mechanisms and screening therapeutic inhibitors. Chromogenic substrates utilizing the p-nitroanilide (pNA) reporter are foundational to these assays. However, the structural nuances of the peptide sequence—specifically the presence or absence of an N-terminal blocking group—dictate the assay's fidelity.

This technical guide provides an in-depth mechanistic comparison between the unblocked substrate Gly-Gly-Phe-pNA (GGF-pNA) and its blocked counterpart, Suc-Gly-Gly-Phe-pNA (Suc-GGF-pNA). By analyzing their divergent kinetic behaviors and vulnerabilities to off-target cleavage, this whitepaper establishes a self-validating framework for designing high-specificity endopeptidase assays.

Structural Chemistry and the Subsite Interaction Paradigm

The fundamental difference between GGF-pNA and Suc-GGF-pNA lies in a single, critical modification at the N-terminus: the addition of a succinyl (Suc) group.

-

Gly-Gly-Phe-pNA (Unblocked): At physiological pH (7.4), the free N-terminal amine of the first glycine residue is protonated, carrying a positive charge (

). This substrate mimics a naturally occurring peptide fragment that has been cleaved from a larger protein. -

Suc-Gly-Gly-Phe-pNA (Blocked): The N-terminus is covalently modified with a succinyl group (

). This converts the basic primary amine into a neutral amide linkage and introduces a terminal carboxylate group, which carries a negative charge (

Causality of the Succinyl Blockade

The active sites of serine proteases, such as chymotrypsin, are not merely single catalytic pockets; they consist of extended binding subsites (

While the

Fig 1: Structural comparison showing cleavage vulnerabilities of blocked vs. unblocked substrates.

The Exopeptidase Conundrum: Eliminating False Positives

When screening drugs or measuring enzyme kinetics in purified systems, both substrates can theoretically be cleaved by chymotrypsin to release the yellow p-nitroaniline chromophore (absorbance at 405 nm)[3]. However, in crude biological samples (e.g., cell lysates, tissue homogenates, or serum), the use of unblocked GGF-pNA introduces a severe methodological flaw: Exopeptidase vulnerability .

Crude lysates contain high concentrations of aminopeptidases—enzymes designed to sequentially cleave amino acids from the unblocked N-terminus of peptides.

-

If GGF-pNA is introduced, aminopeptidases rapidly hydrolyze the N-terminal Glycine residues.

-

This degradation alters the substrate concentration dynamically, ruining Michaelis-Menten kinetic calculations.

-

Furthermore, intermediate degradation products (like Phe-pNA) are highly susceptible to non-specific arylamidases, leading to the premature release of pNA independent of true chymotrypsin activity.

The Solution: The succinyl group in [4] acts as a chemical shield. Because aminopeptidases strictly require a free N-terminal amine to initiate cleavage, Suc-GGF-pNA is entirely resistant to exopeptidase degradation. This guarantees that any pNA released is strictly the result of endopeptidase (chymotrypsin-like) cleavage at the C-terminus of the Phenylalanine residue[5].

Quantitative Data Summary

The structural differences manifest directly in the kinetic parameters of the substrates. The table below summarizes the comparative performance metrics when used in chymotrypsin assays.

| Parameter / Property | Gly-Gly-Phe-pNA (Unblocked) | Suc-Gly-Gly-Phe-pNA (Blocked) |

| N-Terminal State | Free Amine ( | Succinylated ( |

| Net Charge (pH 7.4) | +1 | -1 |

| Aminopeptidase Susceptibility | High (Rapid degradation) | Zero (Completely resistant) |

| Chymotrypsin | > 3.0 mM (Poor affinity) | ~1.6 mM (High affinity)[4] |

| Primary Application | Specialized mechanistic studies | Standardized Endopeptidase Assays |

| Storage Stability | Moderate | High (-20°C, lyophilized)[5] |

Self-Validating Experimental Protocol: Endopeptidase Specificity Assay

To ensure scientific trustworthiness, an assay measuring chymotrypsin-like activity in a crude lysate must proactively prove that the signal is not an aminopeptidase artifact. The following step-by-step methodology utilizes a 2x2 matrix (Substrate Type vs. Inhibitor Presence) to create a self-validating system.

Reagents Required

-

Assay Buffer: 100 mM Tris-HCl, 10 mM

, pH 7.8. (Calcium stabilizes the chymotrypsin structure). -

Substrates: 10 mM stock solutions of Suc-GGF-pNA and GGF-pNA dissolved in anhydrous DMSO.

-

Inhibitor: Bestatin (1 mM stock), a potent and specific aminopeptidase inhibitor.

-

Biological Sample: Crude cell lysate or tissue homogenate.

Step-by-Step Methodology

-

Sample Aliquoting: Divide the crude biological sample into four distinct reaction wells in a 96-well microplate (50 µL per well).

-

Inhibitor Pre-incubation:

-

Wells 1 & 2 (Controls): Add 5 µL of Bestatin stock (final concentration ~50 µM).

-

Wells 3 & 4 (Native): Add 5 µL of assay buffer (vehicle control).

-

Incubate the plate at 37°C for 15 minutes to allow Bestatin to fully bind and neutralize endogenous aminopeptidases.

-

-

Substrate Addition:

-

Add 45 µL of Assay Buffer to all wells to bring the volume to 100 µL.

-

Wells 1 & 3: Add 2 µL of Suc-GGF-pNA stock (Blocked).

-

Wells 2 & 4: Add 2 µL of GGF-pNA stock (Unblocked).

-

-

Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance continuously at 405 nm every 60 seconds for 30 minutes at 37°C.

-

Causality & Data Interpretation:

-

Self-Validation Check: If the signal in Well 4 (GGF-pNA, no inhibitor) is significantly higher than Well 2 (GGF-pNA + Bestatin), it proves that exopeptidases were artificially inflating the signal.

-

Fidelity Confirmation: Wells 1 and 3 (Suc-GGF-pNA) should show identical, stable kinetic curves regardless of Bestatin. This validates that the succinyl group perfectly shields the substrate from exopeptidase noise, yielding a true endopeptidase measurement.

-

Fig 2: Self-validating assay workflow isolating endopeptidase activity from background noise.

Conclusion

The selection between Gly-Gly-Phe-pNA and Suc-Gly-Gly-Phe-pNA is not merely a matter of chemical preference, but a fundamental determinant of assay integrity. For drug development professionals and enzymologists, the N-terminally blocked Suc-Gly-Gly-Phe-pNA is the mandatory standard for measuring chymotrypsin-like endopeptidases in complex biological matrices. Its succinyl moiety simultaneously optimizes active-site binding kinetics and provides absolute immunity against confounding exopeptidase degradation.

References

-

National Center for Biotechnology Information (PubChem). N-(3-Carboxy-1-oxopropyl)glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide. Retrieved from:[Link]

Sources

- 1. N-(3-Carboxy-1-oxopropyl)glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide | C23H25N5O8 | CID 40520303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suc-AAPF-pNA | 70967-97-4 | Benchchem [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-Succinyl-Gly-Gly-Phe-p-nitroanilide proteasesubstrate 68982-90-1 [sigmaaldrich.com]

Technical Guide: Substrate Identification & Profiling for Streptomyces griseus Protease B (SGPB)

[1]

Executive Summary

Target Enzyme: Streptomyces griseus Protease B (SGPB) EC Number: 3.4.21.81 Classification: Bacterial Serine Protease (Chymotrypsin-like) Primary Specificity (P1): Large Hydrophobic Residues (Phe, Tyr, Leu)[1]

Streptomyces griseus Protease B (SGPB) is a highly stable extracellular serine protease often found in the commercial mixture "Pronase" (alongside S. griseus Protease A, Trypsin, and Glutamyl Endopeptidase).[1] Unlike its homolog Protease A (SGPA), SGPB exhibits distinct stability profiles and subtle specificity variations.[1] Accurate substrate identification is critical for developing specific inhibitors, engineering zymogen activation, or utilizing SGPB in proteomics workflows.[1]

This guide provides a self-validating workflow for profiling SGPB specificity, moving from structural mechanistic grounding to high-throughput modern proteomics.[1]

Structural & Mechanistic Basis

To design effective substrates, one must understand the molecular machinery of SGPB. It belongs to the chymotrypsin superfamily but lacks the "canonical" surface loops found in mammalian homologs, contributing to its stability.

The Catalytic Machinery

SGPB utilizes a classic catalytic triad located at the interdomain junction:

-

Ser-195: The nucleophile that attacks the scissile peptide bond.

-

His-57: Acts as a general base to activate Ser-195.

-

Asp-102: Stabilizes the correct tautomer of His-57 and positions it for catalysis.

The S1 Specificity Pocket

The primary specificity for hydrophobic residues is dictated by the S1 binding pocket .

-

Structure: A deep, hydrophobic cleft defined by residues 189–192, 213–216, and 226–228.[1]

-

Recognition: Unlike trypsin (which has a negative Asp at the bottom of S1 to bind Arg/Lys), SGPB lines this pocket with neutral, non-polar residues. This creates a favorable environment for the aromatic rings of Phenylalanine (Phe) and Tyrosine (Tyr) , or the aliphatic side chain of Leucine (Leu) .

Mechanism Diagram

The following diagram illustrates the catalytic cycle and substrate recognition logic.

Caption: Catalytic cycle of SGPB showing substrate binding driven by the hydrophobic S1 pocket, leading to acylation and product release.

Methodology 1: Classical Kinetic Profiling

This protocol determines the specificity constant (

Reagents & Equipment

-

Enzyme: Purified SGPB (Note: If using Pronase E, purification via ion-exchange chromatography is required to remove SGT and SGPE).

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA ).[1][2][3]

-

Rationale: The P1 Phe targets SGPB; the Ala-Ala-Pro sequence is optimized for chymotrypsin-like clefts.[1]

-

-

Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂ (Ca²⁺ stabilizes the protease).

-

Detection: Spectrophotometer capable of reading at 410 nm.

Experimental Protocol

-

Preparation: Prepare a 10 mM stock of Suc-AAPF-pNA in DMSO. Dilute SGPB to ~10-100 nM in Buffer.[1]

-

Reaction Setup: In a 96-well plate or cuvette, mix Buffer and Substrate to final concentrations ranging from 0.1

to 10 -

Initiation: Add enzyme to initiate the reaction. Total volume: 100-200 µL.[1]

-

Monitoring: Measure Absorbance at 410 nm (

) continuously for 5 minutes at 25°C. -

Quantification: Convert

to velocity (

Data Analysis

Fit the initial velocities (

Self-Validation Check:

Methodology 2: Modern High-Throughput Profiling (MSP-MS)

For unbiased identification of P2-P4 preferences, Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) is superior to single-substrate assays.[1]

Principle

A defined library of tetradecapeptides (14-mers) with high physicochemical diversity is incubated with SGPB.[1] Cleavage products are sequenced by LC-MS/MS.[1] The cleavage site is inferred, generating a "sequence logo" of specificity.

Workflow Diagram

Caption: MSP-MS workflow for unbiased determination of extended substrate specificity.

Protocol Steps

-

Library Mix: Combine 228 synthetic peptides (500 nM each) in reaction buffer.

-

Digestion: Add SGPB (1-5 nM). Remove aliquots at 15, 60, and 240 minutes.

-

Mass Spec: Analyze peptides on a Q-Exactive or similar Orbitrap system.

-

Analysis: Use software (e.g., PEAKS or MaxQuant) to identify non-tryptic peptides.[1] Map the cleavage site by aligning fragments to the library sequences.

-

Output: Calculate the frequency of each amino acid at positions P4, P3, P2, P1, P1', etc.

Reference Data & Specificity Matrix

The following table summarizes the consensus specificity for SGPB compared to related enzymes.

| Enzyme | P1 Specificity (Primary) | P2 Preference | P3 Preference | Key Inhibitor |

| SGPB | Phe, Tyr, Leu | Pro, Ala | Broad | Turkey Ovomucoid (OMTKY3) |

| SGPA | Phe, Tyr, Leu | Pro, Ala | Broad | Chymostatin |

| SGT | Arg, Lys | Pro | - | Leupeptin / Benzamidine |

| SGPE | Glu, Asp | Leu, Val | Phe | - |

Critical Note on "Pronase": Commercial "Pronase" is a mixture. If your assay shows activity against Glu-pNA or Arg-pNA , your SGPB preparation is contaminated with SGPE or SGT, respectively.[1]

Specificity Constants ( )

For SGPB-like activity on standard substrates:

References

-

Fujinaga, M., et al. (1982).[1] "Refined crystal structure of the molecular complex of Streptomyces griseus protease B, a serine protease, with the third domain of the ovomucoid inhibitor from turkey." Proceedings of the National Academy of Sciences. Link[1]

-

DelMar, E. G., et al. (1979).[1] "A sensitive new substrate for chymotrypsin." Analytical Biochemistry. Link

-

Sidhu, S. S., et al. (1994).[1] "Selection of Streptomyces griseus protease B mutants with desired alterations in primary specificity using a library screening strategy." Biochemistry. Link

-

O'Donoghue, A. J., et al. (2012).[1] "Global identification of peptidase specificity by multiplex substrate profiling." Nature Methods. Link

-

Bauer, C. A. (1978).[1] "Active centers of Streptomyces griseus protease 1, Streptomyces griseus protease 3, and alpha-chymotrypsin: enzyme-substrate interactions." Biochemistry. Link[1]

The Architecture of Proteolytic Interrogation: An In-Depth Guide to p-Nitroanilide Peptide Substrates

Introduction to Chromogenic Substrate Engineering

In the landscape of enzymology and high-throughput drug screening, precise quantification of protease activity is paramount. p-Nitroanilide (pNA) peptide substrates represent a foundational class of chromogenic tools designed to interrogate the catalytic efficiency, substrate specificity, and inhibition kinetics of proteolytic enzymes[1]. By covalently linking a specifically engineered peptide sequence to a p-nitroaniline chromophore via a scissile amide bond, these substrates translate microscopic catalytic events into macroscopic, quantifiable optical signals[2].

This whitepaper dissects the physicochemical properties of pNA substrates, the mechanistic logic of their cleavage, and provides a self-validating, field-proven protocol for kinetic assays.

Physicochemical & Optical Properties

The Chromogenic Shift

The utility of pNA substrates relies on a distinct optical shift. Intact peptide-pNA molecules are generally colorless or exhibit a pale yellow tint. However, when a target protease hydrolyzes the amide bond at the P1 position, free p-nitroaniline is liberated into the solution[1]. Free pNA possesses a strong absorbance maximum in the visible spectrum, typically measured between 405 nm and 410 nm[2].

The Extinction Coefficient ( ) and Environmental Causality

A critical parameter in converting absorbance data to molar product concentration is the molar extinction coefficient (

Causality in Experimental Design: The extinction coefficient fluctuates based on buffer pH, ionic strength, and the presence of organic co-solvents. Furthermore, in 96-well microplate formats, the optical path length (

Solubility Constraints and Solvent Tolerance

The p-nitroaniline moiety is highly hydrophobic, rendering most pNA substrates poorly soluble in purely aqueous buffers. Stock solutions must typically be prepared in polar aprotic solvents, most commonly Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[4].

Causality in Experimental Design: While DMSO ensures substrate solubility, high concentrations can strip the hydration shell from the protease, leading to denaturation or dampening of

Mechanistic Logic and Substrate Specificity

The specificity of a pNA substrate is dictated entirely by the amino acid sequence extending from the N-terminus of the pNA group. These residues map directly to the active site binding pockets (S1, S2, S3, etc.) of the target protease.

Mechanistic pathway of pNA substrate hydrolysis by specific proteases.

Quantitative Data: Common pNA Substrates

The following table summarizes widely utilized pNA substrates, their target proteases, and typical kinetic parameters.

| Substrate Sequence | Target Protease | Typical Application / Specificity | Reference |

| BAPNA (N | Trypsin / Trypsin-like | Broad-spectrum screening; recognizes basic P1 residues (Arg). | [5][6] |

| Suc-AAPF-pNA | Chymotrypsin / Cathepsin G | High specificity for hydrophobic P1 residues (Phe). | [5][6] |

| Suc-(Ala)₃-pNA | Elastase | Quantification of neutrophil elastase activity. | [7] |

| Ac-VDQQD-pNA | Caspase 2 | Apoptosis signaling and inhibitor screening assays. | [8] |

Self-Validating Experimental Protocol: Kinetic Protease Assay

To guarantee data integrity, this protocol integrates a standard curve generation step directly into the workflow, ensuring that the assay validates its own optical parameters before kinetic data is collected[1].

Step-by-step experimental workflow for p-nitroanilide kinetic assays.

Phase 1: Reagent Preparation

-

Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.5 to 8.0). Supplement with 10 mM CaCl₂ (to stabilize the structural integrity of calcium-dependent proteases like trypsin) and 0.01% Triton X-100 (to prevent non-specific adsorption of the enzyme to the microplate walls)[1][6].

-

Substrate Stock: Dissolve the lyophilized pNA substrate (e.g., Suc-AAPF-pNA) in 100% molecular-grade DMSO to yield a 20 mM stock[4]. Vortex thoroughly and store in single-use aliquots at -20°C to prevent freeze-thaw degradation.

-

pNA Standard Stock: Dissolve pure p-nitroaniline powder in DMSO to a concentration of 10 mM.

Phase 2: Empirical Standard Curve Generation

Purpose: To establish the operational relationship between absorbance and concentration for the specific microplate volume and buffer matrix.

-

Perform a serial dilution of the 10 mM pNA stock into the Assay Buffer to create a standard range: 0, 10, 20, 40, 60, 80, and 100 µM[1].

-

Transfer 200 µL of each standard into a clear, flat-bottom 96-well microplate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Plot Absorbance (Y-axis) vs. pNA Concentration (X-axis). The slope of this linear regression represents the combined operational factor (

)[1][3].

Phase 3: Kinetic Reaction Execution

-

Enzyme Setup: Dilute the purified protease in Assay Buffer to a concentration that yields a linear absorbance increase of 0.02 to 0.05

/min. Pipette 100 µL of the enzyme solution into the reaction wells[7]. Include a blank well containing only 100 µL of Assay Buffer. -

Equilibration: Incubate the microplate inside the reader at the target physiological temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure thermal equilibrium[7].

-

Reaction Initiation: Dilute the 20 mM substrate stock in Assay Buffer to 2x the desired final concentration (e.g., 1 mM for a 0.5 mM final well concentration). Rapidly add 100 µL of this substrate solution to the enzyme wells using a multichannel pipette (Total well volume = 200 µL). Verify that the final DMSO concentration remains

2.5%. -

Kinetic Readout: Immediately initiate a kinetic read at 405 nm. Record the absorbance every 30 to 60 seconds for 15 to 30 minutes[1].

Data Analysis and Kinetic Derivation

To extract meaningful biochemical parameters (

-

Determine Initial Velocity (

): Identify the initial linear phase of the reaction curve (Absorbance vs. Time). Calculate the slope of this linear segment to find -

Convert to Molar Velocity: Utilize the slope obtained from the empirical standard curve in Phase 2 to convert

into the molar rate of product formation ( -

Michaelis-Menten Modeling: To determine enzyme kinetics, repeat the assay across a broad range of substrate concentrations (e.g., 0.1x to 10x the estimated

). Plot the calculated

References

1.1 - Benchchem 2.2 - Benchchem 3. 8 - MedChemExpress 4. 7 - Worthington Biochemical 5. 3 - Brainly.com 6.4 - Journal of Applied Biology and Biotechnology 7.5 - Benchchem 8. 9 - Chegg.com 9.6 - PLOS One

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. brainly.com [brainly.com]

- 4. jabonline.in [jabonline.in]

- 5. Suc-AAPF-pNA | 70967-97-4 | Benchchem [benchchem.com]

- 6. A Spider-Derived Kunitz-Type Serine Protease Inhibitor That Acts as a Plasmin Inhibitor and an Elastase Inhibitor | PLOS One [journals.plos.org]

- 7. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chegg.com [chegg.com]

Protocol for Chymotrypsin Activity Assay Using the Chromogenic Substrate Gly-Gly-Phe-pNA

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to measuring the enzymatic activity of α-chymotrypsin using the synthetic chromogenic substrate, N-Succinyl-Gly-Gly-Phe-p-nitroanilide (Suc-Gly-Gly-Phe-pNA). Chymotrypsin is a cornerstone serine protease in digestive physiology and a significant target in biomedical research and drug development.[1][2] This protocol details the underlying enzymatic mechanism, provides step-by-step instructions for performing the assay in a 96-well microplate format, and outlines the necessary calculations for determining enzyme activity. The methodology is designed to be robust and reliable, incorporating self-validating controls to ensure data integrity for applications ranging from basic research to high-throughput inhibitor screening.

Introduction: The Principle of the Assay

α-Chymotrypsin is a digestive enzyme that hydrolyzes peptide bonds, showing a strong preference for cleaving at the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[3][4] This specificity is due to a hydrophobic pocket within the enzyme's active site that accommodates these residues.[5][6]

This assay leverages the specific proteolytic action of chymotrypsin on a synthetic peptide, Suc-Gly-Gly-Phe-pNA. The substrate is designed so that the phenylalanine residue is linked to a chromophore, p-nitroaniline (pNA). In the presence of active chymotrypsin, the amide bond between phenylalanine and pNA is hydrolyzed. This cleavage releases the yellow-colored p-nitroaniline molecule, which results in a measurable increase in light absorbance at 405 nm.[7][8][9] The rate of pNA formation, observed as the change in absorbance over time (ΔA/min), is directly proportional to the chymotrypsin activity in the sample.[8]

The Catalytic Mechanism of Chymotrypsin

The catalytic activity of chymotrypsin is mediated by a "catalytic triad" of amino acid residues in its active site: Aspartate-102, Histidine-57, and Serine-195.[3][5] The hydrolysis of the peptide bond occurs via a two-step "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate.[4]

-

Acylation Phase: The reaction begins with a nucleophilic attack on the substrate's carbonyl carbon by the hydroxyl group of Serine-195.[1][3] This is facilitated by Histidine-57, which acts as a general base, accepting a proton from Ser-195. This leads to the formation of a short-lived tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site.[1] The intermediate then collapses, breaking the peptide bond. The N-terminal portion of the substrate (Suc-Gly-Gly) is released, and the C-terminal portion (Phe-pNA) forms a covalent acyl-enzyme intermediate with Ser-195.

-

Deacylation Phase: A water molecule enters the active site. Histidine-57, now acting as a general acid, protonates the leaving p-nitroaniline group as it is released.[4] The same histidine residue then acts as a general base to activate the water molecule, which hydrolyzes the acyl-enzyme intermediate.[1] This step releases the final product (phenylalanine) and regenerates the active enzyme, returning Ser-195 to its initial state, ready for another catalytic cycle.

Materials, Reagents, and Equipment

Equipment

-

Microplate reader capable of kinetic measurements at 405 nm

-

Temperature-controlled incubator or plate reader heater (37°C)

-

Calibrated single and multichannel pipettes

-

96-well, clear, flat-bottom microplates

-

Reagent reservoirs

Reagents & Buffers

-

α-Chymotrypsin: (e.g., from bovine pancreas)

-

Substrate: N-Succinyl-Gly-Gly-Phe-p-nitroanilide (Suc-Gly-Gly-Phe-pNA) (MW: ~499.47 g/mol )

-

Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂. A pH of 7.8 to 8.3 is considered optimal.[8][10]

-

Enzyme Diluent: 1 mM HCl for preparing chymotrypsin stock solutions.[8]

-

Substrate Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

-

(Optional) Stop Solution: 20% Acetic Acid (for endpoint assays).[8]

-

(Optional) Inhibitor: Chymostatin or other specific chymotrypsin inhibitors for control experiments.[11]

Experimental Protocol

This protocol is optimized for a kinetic assay in a 96-well plate format.

Reagent Preparation

-

Assay Buffer (100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8):

-

Dissolve 12.1 g of Tris base in 800 mL of ultrapure water.

-

Add 10 mL of a 1 M CaCl₂ solution.

-

Adjust the pH to 7.8 at 25°C using 1 M HCl.

-

Bring the final volume to 1000 mL with ultrapure water. Store at 2-8°C.[8]

-

-

Chymotrypsin Stock Solution (1 mg/mL):

-

Chymotrypsin Working Solution (e.g., 1 µg/mL):

-

Immediately before the assay, dilute the Chymotrypsin Stock Solution to the desired final concentration using the Assay Buffer. The optimal concentration should be determined empirically but typically falls in the ng/mL to low µg/mL range.

-

-

Substrate Stock Solution (50 mM):

-

Dissolve 25 mg of Suc-Gly-Gly-Phe-pNA (MW ~499.5 g/mol ) in 1.0 mL of anhydrous DMSO.

-

Vortex until fully dissolved.

-

Store in aliquots at -20°C, protected from light and moisture.

-

-

Substrate Working Solution (1 mM):

-

Dilute the 50 mM Substrate Stock Solution 1:50 in pre-warmed (37°C) Assay Buffer. For example, add 20 µL of stock to 980 µL of Assay Buffer.

-

Prepare this solution fresh just before initiating the assay.

-

Assay Workflow Diagram

Step-by-Step Assay Procedure (96-Well Plate)

-

Setup: Pre-warm the microplate reader to 37°C. Set the measurement wavelength to 405 nm for a kinetic read, taking measurements every 60 seconds for 10-15 minutes.[12]

-

Plate Layout: Designate wells for:

-

Blank: Contains Assay Buffer and Substrate Working Solution (no enzyme).

-

Samples: Contains Assay Buffer, Chymotrypsin Working Solution, and Substrate.

-

(Optional) Inhibitor Control: Contains Assay Buffer, Chymotrypsin, a known inhibitor, and Substrate.

-

-

Reagent Addition:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the appropriate Chymotrypsin Working Solution to the "Sample" wells.

-

For "Blank" wells, add an additional 25 µL of Assay Buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow all components to reach thermal equilibrium.[12]

-

Reaction Initiation: Add 25 µL of the 1 mM Substrate Working Solution to all wells to bring the total volume to 100 µL.

-

Measurement: Immediately place the plate in the reader and begin kinetic measurement.

Data Analysis and Calculations

Calculation of Reaction Rate (ΔA/min)

-

Plot absorbance (405 nm) versus time (minutes) for each well.

-

Identify the initial linear portion of the curve for each sample.

-

Calculate the slope of this linear portion, which represents the reaction rate (ΔA/min).

-

Subtract the rate of the "Blank" well from the rates of all "Sample" wells to correct for any non-enzymatic substrate hydrolysis.

Calculation of Enzyme Activity

Use the Beer-Lambert law to convert the rate of absorbance change into enzymatic activity.

Activity (µmol/min/mL) = (ΔA/min) / (ε × l)

Where:

-

ΔA/min: The background-corrected rate of absorbance change per minute.

-

ε (Molar Extinction Coefficient): The molar extinction coefficient for p-nitroaniline at 405 nm is approximately 9,960 M⁻¹cm⁻¹.[12]

-

l (Path Length): For a standard 1 cm cuvette, l = 1 cm. For a 96-well plate with a 100 µL volume, the path length is typically not 1 cm and must be determined experimentally or by using a plate reader-specific conversion factor. A common approximation is to use a standard curve or a path length correction feature if available on the instrument.

To calculate the specific activity, the total activity is normalized to the amount of protein.

Specific Activity (U/mg) = Activity (µmol/min/mL) / [Enzyme Concentration (mg/mL)]

-

One Unit (U) is defined as the amount of enzyme that hydrolyzes 1.0 µmole of the substrate per minute at pH 7.8 and 37°C.[12]

Representative Data Presentation

| Sample | Chymotrypsin (µg/mL) | Corrected ΔA/min | Activity (U/mL) | Specific Activity (U/mg) |

| Control 1 | 0.5 | 0.050 | Calculated | Calculated |

| Control 2 | 1.0 | 0.102 | Calculated | Calculated |

| Unknown Sample | Determined | 0.075 | Calculated | Calculated |

Assay Validation and Controls

To ensure the trustworthiness of the results, the protocol must function as a self-validating system.

-

Enzyme Linearity: The assay should be performed with a serial dilution of the chymotrypsin enzyme. A plot of reaction rate (ΔA/min) versus enzyme concentration should yield a straight line, confirming that the rate is directly proportional to the amount of active enzyme present.

-

Substrate Saturation: For accurate measurement of Vmax, the substrate concentration should be well above the Michaelis-Menten constant (Km). The Km for similar p-nitroanilide substrates with chymotrypsin is in the millimolar range (e.g., 1.6 mM for Suc-Gly-Gly-Phe-pNA).[13] Using a substrate concentration of at least 5-10 times the Km is recommended for determining maximal velocity.

-

Specificity Control: Running a parallel reaction in the presence of a known, specific chymotrypsin inhibitor (e.g., chymostatin) is crucial.[11] A significant reduction in the measured rate confirms that the observed activity is attributable to chymotrypsin and not to other non-specific proteases in the sample.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| No or Very Low Activity | Inactive enzyme; Incorrect buffer pH; Inhibitor present in sample. | Verify enzyme activity with a positive control. Prepare fresh buffer and confirm pH. Test for inhibitors by spiking the sample with active enzyme. |

| High Background Signal | Non-enzymatic hydrolysis of the substrate; Contaminated reagents. | Prepare fresh substrate solution. Ensure the "Blank" (no enzyme) rate is low and subtract it from all sample readings. Use high-purity water. |

| Non-Linear Reaction Rate | Substrate depletion; Enzyme instability; Product inhibition. | Use a lower enzyme concentration or a higher substrate concentration. Ensure CaCl₂ is in the buffer for stability. Analyze only the initial rate. |

| Poor Reproducibility | Inaccurate pipetting; Temperature fluctuations; Reagents not mixed properly. | Calibrate pipettes. Ensure the plate is uniformly heated. Thoroughly mix all working solutions and mix the plate gently before reading. |

References

-

Study.com. (n.d.). Chymotrypsin Overview, Mechanism & Structure. Retrieved from [Link]

-

Study.com Video. (n.d.). Video: Chymotrypsin Overview, Mechanism & Structure. Retrieved from [Link]

-

Wikipedia. (n.d.). Chymotrypsin. Retrieved from [Link]

-

Kandioller, W., et al. (n.d.). Detection of Chymotrypsin by Optical and Acoustic Methods. PMC. Retrieved from [Link]

-

Chromogenix. (n.d.). Chymotrypsin Measurement Principle Reagents Sample Method. Retrieved from [Link]

-

Fink, A. L. (1976). Cryoenzymology of chymotrypsin: the detection of intermediates in the catalysis of a specific anilide substrate. PubMed. Retrieved from [Link]

-

Fischer, J., et al. (1987). Enhancement of alpha-chymotrypsin-catalyzed hydrolysis of specific p-nitroanilide substrates by 4-phenylbutylamine derivative of hen egg-white lysozyme. PubMed. Retrieved from [Link]

-

Pathshala, E. (n.d.). BSc Chemistry. Retrieved from [Link]

-

Tanizawa, K., & Bender, M. L. (1974). Kinetic study on conformational effect in hydrolysis of p-nitroanilides catalyzed by α-chymotrypsin. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

MoBiTec. (n.d.). Suc-Gly-Gly-Phe-pNA (Chymotrypsin Substrate, colorimetric). Retrieved from [Link]

-

EMBL-EBI. (n.d.). M-CSA Mechanism and Catalytic Site Atlas. Retrieved from [Link]

-

Heremans, K., & Heremans, L. (1989). Effect of pressure on the pre-steady-state kinetics of the hydrolysis of anilide substrates catalyzed by alpha-chymotrypsin. PubMed. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Retrieved from [Link]

-

Christ, S., & Tipton, K. F. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega. Retrieved from [Link]

-

Ali, B., et al. (2022). Urease and α-Chymotrypsin Inhibitory Activities and Molecular Docking Studies of Alkaloids Isolated from Medicinal Plant Isatis minima Bunge. PMC. Retrieved from [Link]

-

Fischer, N. O., et al. (2002). Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. PNAS. Retrieved from [Link]

-

Rothman, S. S., & Rinderknecht, H. (1973). A new, highly sensitive and specific assay for chymotrypsin. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Chymotrypsin inhibition assays. (A) Baseline chymotrypsin (0.1 μg/mL).... Retrieved from [Link]

-

Chakrabarti, R. (2007). Extraction, Purification and Characterization of Fish Chymotrypsin from Catla catla. RJPN. Retrieved from [Link]

-

Hampton Research. (n.d.). StockOptions - Glycine Buffer Kit (pH 8.6 - 10.6). Retrieved from [Link]

Sources

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Chymotrypsin - Wikipedia [en.wikipedia.org]

- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 5. study.com [study.com]

- 6. Chymotrypsin Overview, Mechanism & Structure - Video | Study.com [study.com]

- 7. Suc-Gly-Gly-Phe-pNA (Chymotrypsin Substrate, colorimetric) (Echelon Product Code: 881-33 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 8. coachrom.com [coachrom.com]

- 9. Suc-Gly-Gly-Phe-pNA (Chymotrypsin Substrate, colorimetric) - Echelon Biosciences [echelon-inc.com]

- 10. Detection of Chymotrypsin by Optical and Acoustic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Urease and α-Chymotrypsin Inhibitory Activities and Molecular Docking Studies of Alkaloids Isolated from Medicinal Plant Isatis minima Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

Precision Spectrophotometric Quantification of p-Nitroaniline (pNA) at 405 nm

Application Note & Protocol

Abstract & Introduction

Protease activity assays are a cornerstone of drug development, particularly in the study of apoptosis (Caspases), coagulation (Thrombin, Factor Xa), and digestion (Trypsin, Chymotrypsin). The most robust and widely adopted method for monitoring these enzymes involves the use of chromogenic peptide substrates labeled with para-nitroaniline (pNA).

While the principle is simple—enzymatic cleavage releases the yellow pNA chromophore—precision is often lost due to reliance on theoretical extinction coefficients rather than empirically determined values. This guide provides a rigorous, self-validating protocol for the spectrophotometric detection of pNA at 405 nm, ensuring data integrity for kinetic studies and high-throughput screening.

Scientific Principle

The assay relies on the distinct spectral shift that occurs when pNA is cleaved from a peptide backbone.[1]

-

The Substrate: A peptide sequence specific to the target protease is covalently linked to pNA via an amide bond.[1][2] In this state, the pNA moiety has an absorbance maximum in the UV range (<340 nm) and exhibits negligible absorbance at 405 nm.

-

The Reaction: The protease hydrolyzes the amide bond, liberating free pNA.[1][2]

-

The Detection: Free pNA is a weak base (pKa

1.0) with a conjugated

The concentration of released pNA is directly proportional to the absorbance (

Figure 1: Reaction Mechanism

Caption: Enzymatic hydrolysis of the peptide-pNA bond liberates the chromophore, resulting in a measurable absorbance increase at 405 nm.

Materials & Equipment

Reagents[1][2][3][4][5][6][7][8]

-

p-Nitroaniline (pNA): High purity (>99%). MW = 138.12 g/mol .[6]

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous. pNA is poorly soluble in water; a high-concentration stock in DMSO is mandatory.

-

Assay Buffer: Specific to your protease (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM CaCl

for Trypsin). -

Stop Solution (Optional for Endpoint): 30% Acetic Acid.[3] Note: Avoid strong mineral acids (HCl) that drop pH < 1.0, as protonation of pNA will quench the color.

Equipment

-

Spectrophotometer: Microplate reader or cuvette-based system capable of reading at 405 nm.[1][2][3][7]

-

Optical Containers: Clear flat-bottom 96-well plates (polystyrene) or quartz cuvettes.

Method Validation: The Standard Curve

Critical Insight: Literature values for the extinction coefficient of pNA vary between 8,800 and 10,500

Protocol: Generation of pNA Standard Curve

-

Prepare Stock Solution (100 mM):

-

Weigh 13.8 mg of pNA.

-

Dissolve completely in 1.0 mL of DMSO. Vortex until no crystals remain.

-

-

Prepare Intermediate Standard (1 mM):

-

Dilute 10

L of 100 mM Stock into 990

-

-

Prepare Dilution Series:

-

Prepare 6-8 concentrations ranging from 0 to 200

M in Assay Buffer.

-

Table 1: Pipetting Scheme for Standard Curve (200

| Standard | Concentration ( | Vol. 1 mM pNA ( | Vol. Assay Buffer ( |

| S1 | 200 | 200 | 800 |

| S2 | 100 | 500 of S1 | 500 |

| S3 | 50 | 500 of S2 | 500 |

| S4 | 25 | 500 of S3 | 500 |

| S5 | 12.5 | 500 of S4 | 500 |

| S6 | 6.25 | 500 of S5 | 500 |

| S7 | 0 (Blank) | 0 | 1000 |

-

Measurement:

-

Calculate

:-

Plot

(y-axis) vs. Concentration Molar (x-axis).[2] -

Perform Linear Regression (

). -

The slope

is -

If using a standard 96-well plate with 100

L volume, pathlength -

System Specific

. (Or simply use the Slope for calculations to bypass pathlength errors).

-

Experimental Protocol: Kinetic Protease Assay

This protocol describes a continuous kinetic assay, which is superior to endpoint assays for determining

Workflow Diagram

Caption: Step-by-step workflow for a continuous kinetic spectrophotometric assay.

Step-by-Step Procedure

-

Enzyme Preparation: Dilute the protease in Assay Buffer to a concentration that yields a linear slope for at least 10 minutes. (Optimization may be required).

-

Substrate Preparation: Dilute the substrate stock (usually 10-20 mM in DMSO) to 10x the final desired concentration using Assay Buffer.

-

Note: Keep final DMSO concentration < 5% to avoid inhibiting the enzyme.

-

-

Assay Setup (96-well plate):

-

Test Well: 90

L Enzyme Solution. -

Substrate Blank: 90

L Assay Buffer (No Enzyme).

-

-

Initiation: Add 10

L of 10x Substrate to all wells. Mix briefly (shake mode). -

Measurement: Immediately read

in Kinetic Mode (1 reading/min for 30-60 min) at 37°C.

Data Analysis & Calculation

To determine the specific activity of the enzyme:

-

Determine Rate: Calculate the slope of the linear portion of the curve (

) for the sample and the blank. -

Correct Rate:

. -

Calculate Activity:

- : Change in absorbance per minute.[2]

- : Total reaction volume (mL) (e.g., 0.1 mL).

-

: Millimolar extinction coefficient (from your standard curve, typically ~10.0 mM

-

: Pathlength (cm) (approx. 0.3 cm for 100

- : Volume of enzyme added (mL).

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Non-linear Kinetics | Substrate depletion | Dilute enzyme further; measure initial velocity ( |

| High Background | Substrate instability | Check Substrate Blank. Old substrate may auto-hydrolyze. Store at -20°C. |

| Low Signal | pH mismatch | Ensure buffer pH is 7.0–8.0. pNA signal drops if pH < 2.0. |

| Precipitation | Solubility limit | pNA and some peptides are hydrophobic. Ensure DMSO is used in stock; do not exceed solubility limits in buffer. |

References

-

BenchChem. (2025).[1][2][3][5][7] Application Note and Protocol: Generation of a Standard Curve for p-Nitroaniline. Retrieved from

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Protease. Retrieved from

-

Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental Waters. Retrieved from

-

Lottspeich, F., & Engels, J. W. (2012). Bioanalytics: Analytical Methods and Concepts in Biochemistry and Molecular Biology. Wiley-VCH. (General reference for enzymatic kinetics and Beer-Lambert Law).[2]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7473, 4-Nitroaniline. Retrieved from

Sources

Preparing High-Purity Gly-Gly-Phe-pNA Stock Solutions in DMSO: An Application Note and Protocol

Abstract

This document provides a comprehensive, field-proven guide for the preparation, quality control, and storage of Gly-Gly-Phe-pNA (Glycyl-Glycyl-L-phenylalanine-p-nitroanilide) stock solutions using dimethyl sulfoxide (DMSO) as the solvent. Gly-Gly-Phe-pNA is a sensitive chromogenic substrate frequently employed in enzymatic assays, particularly for proteases like chymotrypsin.[1][2] The generation of a reliable and accurately concentrated stock solution is paramount for achieving reproducible and trustworthy experimental results. This guide explains the causality behind each procedural step, incorporates self-validating quality control measures, and is grounded in authoritative technical data to ensure the highest level of scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Substrate Integrity

Gly-Gly-Phe-pNA is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) moiety. In the presence of a specific protease, the amide bond between the phenylalanine residue and the pNA group is hydrolyzed. This cleavage releases the p-nitroaniline chromophore, which produces a distinct yellow color that can be quantified spectrophotometrically, typically by measuring absorbance at or near 405 nm.[1][2] The rate of pNA release is directly proportional to the enzymatic activity under appropriate assay conditions.

The accuracy of these kinetic measurements is fundamentally dependent on the quality and concentration of the substrate stock solution. Impurities, incomplete dissolution, or degradation of the substrate can lead to significant experimental artifacts, including altered enzyme kinetics and inaccurate inhibitor screening results. Dimethyl sulfoxide (DMSO) is the recommended solvent for Gly-Gly-Phe-pNA and many other hydrophobic peptides due to its excellent solubilizing properties.[3] However, its hygroscopic nature and potential to interfere with biological assays at high concentrations necessitate a carefully controlled preparation protocol.[3][4][5]

Materials and Equipment

2.1. Reagents

-

Gly-Gly-Phe-pNA (powder form, >95% purity)

-

Anhydrous/spectrophotometric grade Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes (amber or covered with foil)

-

Sterile, low-retention pipette tips

2.2. Equipment

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Bath sonicator (optional, but recommended)

-

Spectrophotometer (UV-Vis, plate reader, or similar)

-

Calibrated pipettes

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves (nitrile gloves should be worn with caution as DMSO can facilitate skin absorption of other chemicals).[5]

Core Technical Data & Calculations

Accurate stock solution preparation begins with precise calculations based on the substrate's physical properties.

| Property | Value | Source(s) |

| Full Chemical Name | N-Succinyl-Glycyl-Glycyl-L-phenylalanine-p-nitroanilide | |

| CAS Number | 68982-90-1 | [6] |

| Molecular Formula | C₂₃H₂₅N₅O₈ | [6] |

| Molecular Weight (MW) | 499.47 g/mol | |

| Appearance | White to off-white or slightly yellow powder | [7] |

| Purity | >95% | |

| Solubility | Soluble in DMSO |

Calculation for a 50 mM Stock Solution:

The fundamental formula for calculating the required mass is:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

To prepare 1 mL (0.001 L) of a 50 mM (0.050 mol/L) solution:

-

Mass (mg) = 50 mmol/L * 0.001 L * 499.47 g/mol * 1000 mg/g

-

Mass (mg) = 24.97 mg

-

Detailed Experimental Protocol

This protocol is designed to ensure complete dissolution, minimize contamination, and validate the final concentration.

Workflow Overview

Caption: Workflow for preparing Gly-Gly-Phe-pNA stock solution.

Step-by-Step Methodology:

-

Pre-computation and Equilibration:

-

Calculate the exact mass of Gly-Gly-Phe-pNA required to achieve the desired stock concentration (e.g., 20 mM, 50 mM, 100 mM). Refer to the calculation in Section 3.

-

Before opening, allow the container of lyophilized peptide and the vial of anhydrous DMSO to equilibrate to room temperature (approx. 20-30 minutes).[8] This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic powder and into the DMSO, which can compromise peptide stability and solvent integrity.

-

-

Weighing the Peptide:

-

On a calibrated analytical balance, carefully weigh the calculated amount of Gly-Gly-Phe-pNA powder using a clean weighing paper or boat.

-

Transfer the weighed powder into a sterile, appropriately sized microcentrifuge tube. Ensure the tube is amber or wrap it in aluminum foil to protect the light-sensitive pNA moiety.[8]

-

-

Dissolution in DMSO:

-

Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the peptide.

-

Immediately cap the tube tightly and vortex vigorously for 1-2 minutes.[5]

-

Visually inspect the solution against a bright background. It should be a clear, yellow solution with no visible particulates.[9]

-

Expert Insight: If any particulates remain, place the tube in a bath sonicator for 5-10 minutes.[3][8] The ultrasonic waves provide the energy needed to break up small aggregates and ensure complete dissolution, which is crucial for concentration accuracy.

-

-

Aliquoting and Storage:

-

Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes.

-

Causality: Aliquoting is essential to prevent degradation from repeated freeze-thaw cycles, which can damage the peptide and introduce moisture into the stock.[8][10]

-

Label each aliquot clearly with the substrate name, concentration, solvent (DMSO), and date of preparation.

-

Immediately store the aliquots in a freezer at -20°C or -80°C. For long-term stability (>6 months), -80°C is recommended.[11] Properly stored DMSO stock solutions can be stable for several months to years.[8][11]

-

Quality Control and Self-Validation

A trustworthy protocol must include a method for self-validation. While not always performed, a quick spectrophotometric check can confirm the concentration of your stock solution.

-

Principle: The p-nitroanilide group has a characteristic absorbance profile. By diluting the stock solution in a suitable buffer, you can measure its absorbance and calculate the concentration using the Beer-Lambert law (A = εcl).

-

Protocol:

-

Prepare a 1:100 or 1:200 dilution of your DMSO stock solution in an appropriate assay buffer (e.g., 0.1 M HEPES, pH 7.5).

-

Measure the absorbance of the diluted solution at the λmax for pNA under your buffer conditions (typically around 315 nm for the intact substrate).

-

Calculate the concentration using the known molar extinction coefficient (ε) of the substrate at that wavelength. Note: This requires a known ε value from literature or a supplier's technical data sheet for the intact substrate.

-

Enzymatic Reaction and Visualization

The utility of the Gly-Gly-Phe-pNA substrate is realized during the enzymatic assay. The protease-catalyzed hydrolysis releases p-nitroaniline, which is the basis of detection.

Caption: Enzymatic cleavage of Gly-Gly-Phe-pNA releases a yellow product.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Peptide fails to dissolve completely | Insufficient vortexing/sonication; low-quality or non-anhydrous DMSO; peptide has aggregated over time. | Continue sonication for another 10-15 minutes. Use fresh, anhydrous DMSO. If solubility is still an issue, a small amount of gentle warming (not to exceed 40°C) can be attempted.[8] |

| High background in assay | Spontaneous hydrolysis of the substrate; contaminated reagents. | Prepare fresh stock solution. Ensure assay buffer pH is stable and appropriate. Run a "substrate only" control well (no enzyme) to quantify background rate. |

| Inconsistent results between assays | Inaccurate pipetting; degradation of stock due to improper storage or freeze-thaw cycles. | Use freshly thawed, single-use aliquots for each experiment. Verify pipette calibration. Ensure consistent assay setup. |

References

-

Eppendorf Handling Solutions. Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. (2024). Available at: [Link]

-

Bachem AG. H-Gly-Phe-pNA. Available at: [Link]

-

Wiley Online Library. Machine Learning Guides Peptide Nucleic Acid Flow Synthesis and Sequence Design. Available at: [Link]

-

MoBiTec. Suc-Gly-Gly-Phe-pNA (Chymotrypsin Substrate, colorimetric). Available at: [Link]

-

LifeTein. How to dissolve peptide in DMSO and still be safe to the cell culture. (2023). Available at: [Link]

-

Taylor & Francis Online. Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS). (2024). Available at: [Link]

-

PNA Bio Inc. PCR Blocker Protocol. Available at: [Link]

-

Bio-Synthesis Inc. How Do You Reconstitute Peptide Nucleic Acids (PNAs)? (2025). Available at: [Link]

-

ScienceOpen. Automated Flow Synthesis of Peptide-PNA Conjugates. Available at: [Link]

-

Rapidmicrobiology. Merck Chromogenic Media - Fast, Safe and Cost-Effective. (2012). Available at: [Link]

-

ResearchGate. What is the most appropriate way to dissolve and stock N-succinyl-Ala-Ala-Ala-p-nitroanilide (elastase substrate) in solution? (2021). Available at: [Link]

-

LIBIOS. Chromogenic substrates. Available at: [Link]

-

ResearchGate. Recommendations for Purification of a DMSO-soluble Peptide? (2020). Available at: [Link]

-

LifeTein. How to dissolve peptides in DMSO? Available at: [Link]

-

PubMed. The action of elastase on p-nitroanilide substrates. Available at: [Link]

Sources

- 1. Suc-Gly-Gly-Phe-pNA (Chymotrypsin Substrate, colorimetric) (Echelon Product Code: 881-33 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 2. Suc-Gly-Gly-Phe-pNA (Chymotrypsin Substrate, colorimetric) - Echelon Biosciences [echelon-inc.com]

- 3. lifetein.com [lifetein.com]

- 4. lifetein.com [lifetein.com]

- 5. lifetein.com [lifetein.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Gly-Phe p-nitroanilide cathepsincsubstrate 21027-72-5 [sigmaaldrich.com]

- 10. pnabio.com [pnabio.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Technical Support Center: Gly-Gly-Phe-pNA Spontaneous Hydrolysis in Alkaline Buffers

Welcome to the Technical Support Center for Gly-Gly-Phe-pNA (Glycyl-Glycyl-L-Phenylalanine p-nitroanilide). This guide is designed for researchers and drug development professionals utilizing this chromogenic substrate to assay chymotrypsin-like serine proteases.

Operating proteases at their optimal alkaline pH often introduces a critical artifact: the spontaneous, non-enzymatic autohydrolysis of the substrate [1]. This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols required to isolate true enzymatic activity from background noise.

The Mechanism of Alkaline Autohydrolysis

To troubleshoot background signal issues, one must first understand the chemical causality of the artifact. Gly-Gly-Phe-pNA relies on an amide bond linking the phenylalanine residue to a p-nitroaniline (pNA) reporter group. While stable at acidic pH, this bond becomes highly susceptible to abiotic cleavage in alkaline environments [1].

Under high pH conditions, the abundant hydroxide ions (OH⁻) act as strong nucleophiles. They attack the electrophilic carbonyl carbon of the amide bond (which is further sensitized by the electron-withdrawing p-nitro group). This attack forms a transient tetrahedral intermediate that rapidly collapses, cleaving the bond and liberating free pNA. Because free pNA absorbs strongly at 405 nm, this abiotic process generates a false-positive kinetic signal that mimics enzymatic cleavage [2].

Mechanism of spontaneous Gly-Gly-Phe-pNA hydrolysis via hydroxide nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: Why is my no-enzyme control turning yellow over time? A1: This is the classic presentation of substrate autohydrolysis. The alkaline buffer is chemically hydrolyzing the substrate in the absence of the enzyme. The rate of this abiotic hydrolysis is directly proportional to the pH and the temperature of your assay buffer [1][2].